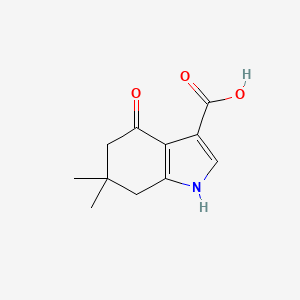
2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione
概要
説明
2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene core substituted with a methoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methoxybenzaldehyde with indan-1,3-dione in the presence of a base such as sodium ethoxide. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated indene derivatives.
科学的研究の応用
2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
2-Phenyl-1H-indene-1,3(2H)-dione: Lacks the methoxy group, which can affect its reactivity and biological activity.
3-Methoxybenzaldehyde: A precursor in the synthesis of 2-(3-Methoxyphenyl)-1H-indene-1,3(2H)-dione.
Indan-1,3-dione: Another precursor used in the synthesis.
Uniqueness: this compound is unique due to the presence of both the indene core and the methoxyphenyl group, which confer specific chemical and biological properties
特性
CAS番号 |
6149-23-1 |
|---|---|
分子式 |
C16H12O3 |
分子量 |
252.26 g/mol |
IUPAC名 |
2-(3-methoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H12O3/c1-19-11-6-4-5-10(9-11)14-15(17)12-7-2-3-8-13(12)16(14)18/h2-9,14H,1H3 |
InChIキー |
XXPPGMWCUVQEEI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)C2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanamine, 2-[bis(4-fluorophenyl)methoxy]-, hydrochloride](/img/structure/B8658037.png)



![4-[1-(3,4-Dimethoxyphenyl)ethyl]piperazine](/img/structure/B8658056.png)

![N-[3-(2-Aminopropyl)phenyl]urea](/img/structure/B8658081.png)
![3-(4-BROMOBENZYL)-2-BUTYL-1,3-DIAZASPIRO[4.4]NON-1-EN-4-ONE](/img/structure/B8658090.png)


amino}cyclopropane-1-carboxylic acid](/img/structure/B8658121.png)
![N-(6-Chloro-4-(2-ethoxyethoxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8658123.png)
